Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329096
InChI: InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3
SMILES:
Molecular Formula: C12H15BrO4
Molecular Weight: 303.15 g/mol

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18329096

Molecular Formula: C12H15BrO4

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C12H15BrO4
Molecular Weight 303.15 g/mol
IUPAC Name ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3
Standard InChI Key IWNJMGFCENFWJD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate, reflects its three-dimensional structure:

  • A phenyl ring substituted with a bromine atom at position 3 and a methoxy group (-OCH₃) at position 4.

  • A 3-hydroxypropanoate side chain esterified to an ethyl group (-COOCH₂CH₃).

The stereochemistry of the hydroxyl group at the β-position of the propanoate chain introduces chirality, enabling enantiomeric forms that may exhibit distinct biological activities .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅BrO₄
Molecular Weight303.15 g/mol
IUPAC NameEthyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
Canonical SMILESCCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O
Topological Polar Surface Area55.8 Ų

Synthesis Methods

Reduction of β-Ketoesters

A common synthesis route involves the sodium borohydride (NaBH₄)-mediated reduction of ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate. This method, adapted from analogous compounds , proceeds as follows:

  • Substrate Preparation: Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate is dissolved in ethanol under inert conditions.

  • Reduction: NaBH₄ is added at 0°C, reducing the ketone to a secondary alcohol.

  • Workup: The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.

This method yields the target compound in ~77% yield, with purity confirmed by NMR and HPLC .

Enzymatic Dynamic Kinetic Resolution (DKR)

Recent advances utilize lipase-catalyzed DKR to achieve enantioselective synthesis. For example, Novozym 435 (Candida antarctica lipase B) facilitates the resolution of racemic mixtures in the presence of metal catalysts like ruthenium . This approach enables access to enantiomerically pure forms, critical for pharmaceutical applications.

Table 2: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
NaBH₄ Reduction77>95Simplicity, scalability
Enzymatic DKR85>99Enantioselectivity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.24 (t, J = 7.2 Hz, 3H, CH₂CH₃),

    • δ 2.64 (dd, J = 16.4, 4.0 Hz, 1H, CH₂COO),

    • δ 5.44 (dd, J = 9.8, 2.8 Hz, 1H, CH-OH),

    • δ 6.86–7.23 (m, 3H, aromatic protons) .

  • ¹³C NMR: Signals at δ 177.2 (C=O), δ 70.1 (C-OH), and δ 55.6 (OCH₃) confirm the ester and methoxy functionalities .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 303.05 [M+H]⁺, consistent with the molecular formula C₁₂H₁₅BrO₄.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and cholesterol-lowering agents. For example, hydrogenation of the hydroxy group yields saturated derivatives with enhanced metabolic stability .

Materials Science

Incorporation into liquid crystal polymers improves thermal stability, with mesophase transitions observed at 120–150°C.

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